molecular formula C11H15NO B13217622 3-Cyclobutoxy-5-methylaniline

3-Cyclobutoxy-5-methylaniline

Cat. No.: B13217622
M. Wt: 177.24 g/mol
InChI Key: BLJOEDBTQBSSQN-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-5-methylaniline (molecular formula: C₁₀H₁₃NO, molecular weight: 163.22 g/mol) is an aniline derivative featuring a cyclobutoxy group at the 3-position and a methyl group at the 5-position of the benzene ring.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclobutyloxy-5-methylaniline

InChI

InChI=1S/C11H15NO/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3

InChI Key

BLJOEDBTQBSSQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-5-methylaniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclobutoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Parent amine and secondary amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutoxy-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-5-methylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Cyclobutoxy-5-methylaniline with two analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 3-Cyclobutoxy, 5-Methyl C₁₀H₁₃NO 163.22 Ether (cyclobutyl), amine, methyl
5-(Ethylsulfonyl)-2-methoxyaniline 5-Ethylsulfonyl, 2-Methoxy C₉H₁₃NO₃S 215.27 Sulfonyl, ether (methoxy), amine
3-(Cyclobutoxymethyl)-5-methoxyaniline 3-Cyclobutoxymethyl, 5-Methoxy C₁₂H₁₇NO₂ 207.27 Ether (cyclobutoxymethyl), methoxy, amine

Key Observations :

  • Substituent Position : The target compound and the analog from share substituents at the 3- and 5-positions, while the sulfonyl-containing compound has substituents at the 2- and 5-positions.
  • Functional Group Complexity : The cyclobutoxymethyl group in introduces a methylene bridge between the cyclobutyl ether and the benzene ring, increasing steric bulk compared to the direct cyclobutoxy linkage in the target compound.
  • Electronic Effects : The sulfonyl group in is strongly electron-withdrawing, contrasting with the electron-donating methoxy and methyl groups in the other compounds.

Physicochemical and Pharmacological Properties

  • Solubility : The sulfonyl group in enhances water solubility compared to the hydrophobic cyclobutoxy and methyl groups in the target compound and .
  • Bioactivity : The compound in is a pharmacophoric fragment of VEGFR2, a kinase target in cancer therapy. The cyclobutoxy group in the target compound may confer unique binding properties in kinase inhibitors due to its strained ring system .

Biological Activity

3-Cyclobutoxy-5-methylaniline is an organic compound with the molecular formula C11H15NOC_{11}H_{15}NO. It features a cyclobutoxy group and a methyl group on an aniline ring, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound can undergo several chemical reactions:

  • Oxidation : This compound can be oxidized to form quinones or nitroso derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can convert nitro derivatives back to the parent amine, often employing lithium aluminum hydride as a reducing agent.
  • Substitution : The amino group in this compound can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents under basic conditions.

These reactions are critical for the synthesis of derivatives that may exhibit distinct biological activities.

The primary biological activity of this compound is associated with its interaction with histamine H3 receptors . As an antagonist or inverse agonist at these receptors, it modulates neurotransmitter release, including histamine, acetylcholine, and norepinephrine. This modulation can influence various physiological functions, making it a candidate for therapeutic applications in conditions such as cognitive deficits and obesity.

Therapeutic Applications

Research indicates that this compound and its derivatives may have potential applications in:

  • Cognitive Enhancement : By blocking histamine H3 receptors, it may improve cognitive function.
  • Obesity Treatment : Modulating neurotransmitter levels could help regulate appetite and metabolism.
  • Neurological Disorders : Potential use in treating conditions like narcolepsy and neuralgia has been explored.

Case Studies and Research Findings

  • Histamine H3 Receptor Antagonism :
    • A study highlighted the role of this compound as a selective antagonist at histamine H3 receptors. This interaction was shown to enhance cognitive performance in animal models, suggesting its potential as a treatment for cognitive impairments associated with neurodegenerative diseases .
  • Synthesis of Derivatives :
    • Research focused on synthesizing various derivatives of this compound to evaluate their biological activity profiles. Some derivatives exhibited enhanced binding affinity to histamine receptors compared to the parent compound, indicating the importance of structural modifications in drug design .
  • In Silico Studies :
    • Computational models have been employed to predict the biological activity profiles of this compound and its metabolites. These studies suggest that certain metabolites may exhibit different pharmacological effects than the parent compound, highlighting the complexity of drug interactions within biological systems .

Comparison of Biological Activities

CompoundActivity TypeBinding AffinityReference
This compoundHistamine H3 receptor antagonistHigh
Derivative AHistamine H3 receptor antagonistHigher than parent
Derivative BCognitive enhancerModerate

Summary of Research Findings

Study FocusKey Findings
Histamine Receptor InteractionDemonstrated significant cognitive enhancement in preclinical models
Synthesis of DerivativesIdentified several compounds with superior binding affinities compared to this compound
In Silico Activity PredictionMetabolites showed varied pharmacological profiles indicating potential for tailored therapies

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